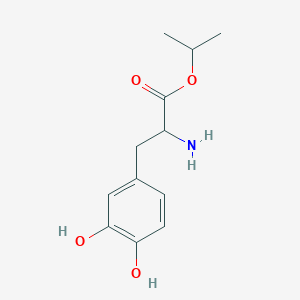
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-DOPA Isopropyl Ester, also known as L-3,4-dihydroxyphenylalanine isopropyl ester, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). L-DOPA is a well-known precursor to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure centers. L-DOPA Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of L-DOPA, such as its ability to cross the blood-brain barrier more efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA Isopropyl Ester typically involves the esterification of L-DOPA with isopropanol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, where L-DOPA is dissolved in isopropanol, and the mixture is heated to promote esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of L-DOPA Isopropyl Ester may involve enzymatic methods to achieve higher specificity and yield. For instance, the use of tyrosinase and α-chymotrypsin enzymes has been reported to facilitate the synthesis of L-DOPA esters, including L-DOPA Isopropyl Ester. These enzymes catalyze the hydroxylation and transesterification reactions, respectively, under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
L-DOPA Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
L-DOPA Isopropyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease due to its ability to cross the blood-brain barrier more efficiently than L-DOPA.
Industry: Utilized in the development of bioadhesives and other biotechnological applications
Mecanismo De Acción
L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .
Comparación Con Compuestos Similares
Similar Compounds
- L-DOPA Methyl Ester
- L-DOPA Ethyl Ester
- L-DOPA Benzyl Ester
Comparison
L-DOPA Isopropyl Ester is unique in its balance of lipophilicity and hydrophilicity, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a more effective prodrug for increasing dopamine levels in the brain. Other esters may have different pharmacokinetic properties, affecting their absorption, distribution, and metabolism .
Propiedades
IUPAC Name |
propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
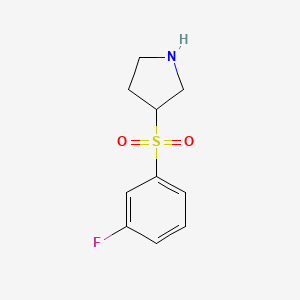

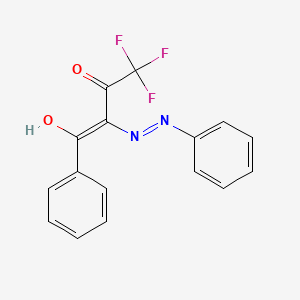
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
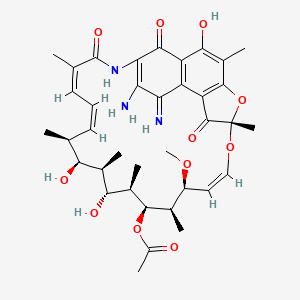

![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
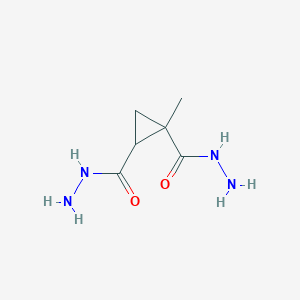
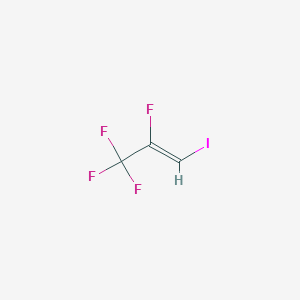


![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
